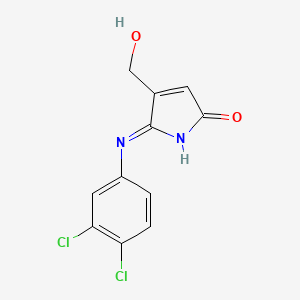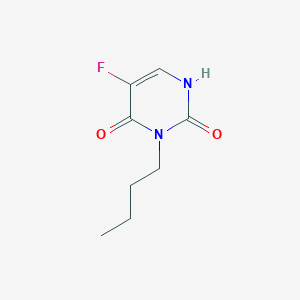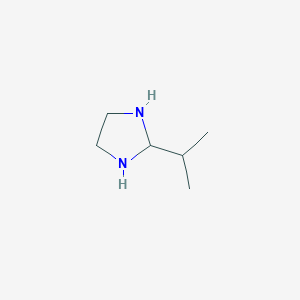
2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is characterized by the presence of a benzylsulfonyl group and a phenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to form amino derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of certain microorganisms.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology: It may serve as a probe or inhibitor in biochemical studies involving sulfur-containing enzymes.
Industry: It can be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target sulfur-containing enzymes or proteins involved in microbial growth.
Pathways: It can interfere with the metabolic pathways of microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Similar in structure but with a benzothiazole ring instead of a thiadiazole ring.
2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole: Contains a chlorobenzyl group instead of a phenyl group.
Uniqueness
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific combination of a benzylsulfonyl group and a phenyl group attached to a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
113642-56-1 |
|---|---|
Molecular Formula |
C15H12N2O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H12N2O2S2/c18-21(19,11-12-7-3-1-4-8-12)15-17-16-14(20-15)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
KRYTYGKKYAPNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)




